molecular formula C21H19ClN2O3S B14878241 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B14878241
M. Wt: 414.9 g/mol
InChI Key: KUBZOHHIRTYTHH-UHFFFAOYSA-N
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Description

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic molecule that features a combination of isoxazole, thiazolidinone, and methanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the thiazolidinone moiety via a nucleophilic substitution reaction. The final step often involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazolidinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The isoxazole and thiazolidinone moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • 4-Methoxyphenyl-4-thiazolidinone
  • 2-Chlorophenyl-1,2,4-triazolyl-1,3,4-thiadiazole

Uniqueness

The uniqueness of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone

InChI

InChI=1S/C21H19ClN2O3S/c1-13-18(19(23-27-13)16-5-3-4-6-17(16)22)20(25)24-11-12-28-21(24)14-7-9-15(26-2)10-8-14/h3-10,21H,11-12H2,1-2H3

InChI Key

KUBZOHHIRTYTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCSC3C4=CC=C(C=C4)OC

Origin of Product

United States

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